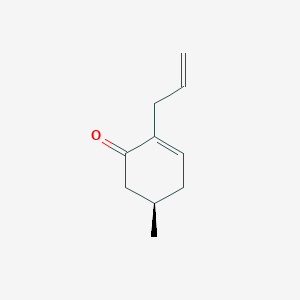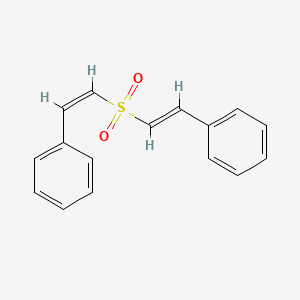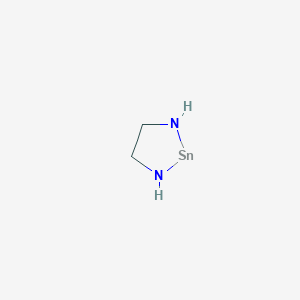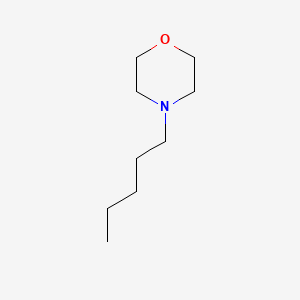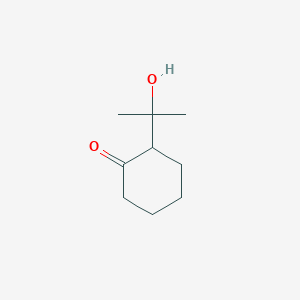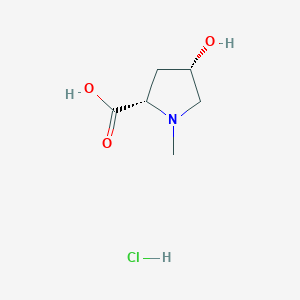![molecular formula C11H18KNO9S2 B14750719 potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate is a complex organic compound with a unique structure. It features a sulfanylpent-4-enylideneamino group linked to a trihydroxy oxan ring, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate typically involves multiple steps:
Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring with the desired stereochemistry.
Introduction of the sulfanylpent-4-enylideneamino group: This is achieved through a series of substitution reactions, where the sulfanyl group is introduced, followed by the enylideneamino group.
Final coupling: The final step involves coupling the two major fragments under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: Where each step is carried out in separate reactors, and the intermediate products are purified before proceeding to the next step.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enylideneamino group, converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Including alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Functionalized oxan derivatives: From substitution reactions.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug development: Its unique structure allows it to be a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Diagnostic tools: Can be used in diagnostic assays to detect specific biomolecules.
Industry
Material science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a bioactive compound in agricultural applications.
作用机制
The compound exerts its effects through:
Molecular targets: It interacts with specific proteins or enzymes, altering their activity.
Pathways involved: It can modulate various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Glucosamine derivatives: Share the oxan ring structure but differ in the functional groups attached.
Sulfanyl compounds: Similar in having a sulfanyl group but differ in the rest of the structure.
Uniqueness
Structural complexity: The combination of the oxan ring with the sulfanylpent-4-enylideneamino group makes it unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its uniqueness.
属性
分子式 |
C11H18KNO9S2 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate |
InChI |
InChI=1S/C11H19NO9S2.K/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11;/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19);/q;+1/p-1/b12-7+;/t6-,8-,9+,10-,11+;/m1./s1 |
InChI 键 |
SJOUSOAVTHUYIQ-YMDACDOVSA-M |
手性 SMILES |
C=CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
规范 SMILES |
C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


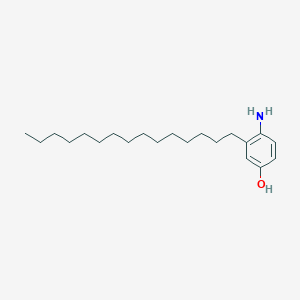

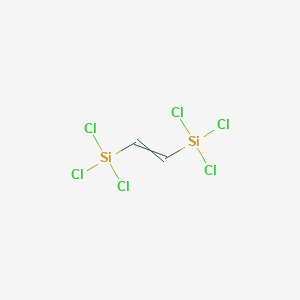
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
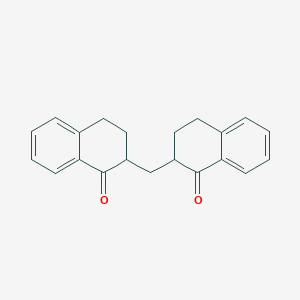
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
